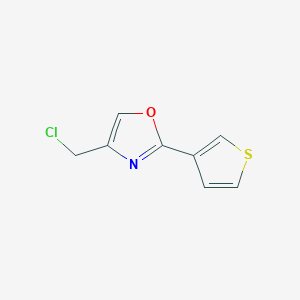

4-Chloromethyl-2-(3-thienyl)oxazole

Description

Historical Context and Significance of Oxazole (B20620) Core Structures in Chemical Synthesis

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has a rich history in organic chemistry. numberanalytics.comtandfonline.com Its journey began with early syntheses like the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and the Fischer oxazole synthesis discovered by Emil Fischer in 1896, which utilizes cyanohydrins and aldehydes. numberanalytics.comwikipedia.orgijpsonline.com These foundational methods paved the way for the preparation of a vast array of substituted oxazoles. researchgate.net

The significance of the oxazole core is deeply rooted in its prevalence in natural products, particularly those isolated from marine microorganisms. lifechemicals.com These natural compounds often exhibit complex structures and potent biological activities, driving chemists to develop innovative synthetic strategies to access the oxazole motif. lifechemicals.com Beyond nature's blueprint, the oxazole ring is a valuable scaffold in medicinal chemistry and materials science. numberanalytics.come-bookshelf.de Its derivatives have been investigated for a wide range of applications, and the ring itself can act as a crucial building block in the synthesis of more complex molecules, including peptides and aminoketones. numberanalytics.comresearchgate.net The predictable reactivity and potential for regioselective functionalization make oxazoles versatile intermediates in the hands of synthetic chemists. researchgate.net

Structural Features and Inherent Reactivity Modalities of Chloromethylated Thienyloxazoles

The structure of 4-Chloromethyl-2-(3-thienyl)oxazole is a compelling fusion of three key components, each contributing to its unique reactivity profile.

The Oxazole Ring: As an aromatic heterocycle, the oxazole ring is relatively stable but possesses distinct sites of reactivity. tandfonline.com It is generally susceptible to electrophilic attack, though this can be challenging unless the ring is activated by electron-donating groups. pharmaguideline.comnumberanalytics.com The positions on the ring exhibit different levels of reactivity, a crucial factor in planning synthetic transformations. pharmaguideline.com

The 2-(3-thienyl) Group: The thiophene (B33073) ring, another aromatic heterocycle, is attached at the 2-position of the oxazole. Thiophene is known to undergo electrophilic substitution reactions, and its presence influences the electronic properties of the entire molecule. researchgate.netpleiades.online Depending on the reaction conditions, electrophilic attack can be directed to either the thiophene ring or the naphthalene (B1677914) fragment in related thienylnaphthooxazole systems. pleiades.onlinedocumentsdelivered.com

The 4-Chloromethyl Group: This is arguably the most reactive site on the molecule. The chloromethyl group (-CH₂Cl) is a classic electrophilic handle. The chlorine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution. This feature allows for the straightforward introduction of a wide variety of functional groups by reacting the compound with different nucleophiles. For instance, in related systems, the halogen at the C2 position of the oxazole ring can be readily displaced by a nucleophile. pharmaguideline.comnumberanalytics.comontosight.ai

The interplay of these three components dictates the compound's chemical behavior. The primary mode of reactivity for this compound is expected to be nucleophilic substitution at the chloromethyl group. This allows it to serve as a versatile building block for elaborating more complex molecular architectures.

Contemporary Research Landscape and Unexplored Opportunities for this compound

While extensive research on this compound itself is not widely documented, the broader classes of thienyloxazoles and functionalized oxazoles are areas of active investigation. These compounds are recognized as valuable intermediates for creating novel molecules with potential applications in various fields. researchgate.netchemrxiv.org

Current Research Trends:

Research on related compounds indicates a strong focus on leveraging these heterocycles as building blocks. nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org For example, functionalized oxazoles are being used in:

Medicinal Chemistry: As scaffolds for developing new therapeutic agents. tandfonline.comnih.gov The ability to diversify the molecule by reacting the chloromethyl group could lead to libraries of compounds for biological screening. researchgate.net

Materials Science: The incorporation of aromatic and heteroaromatic rings like thiophene and oxazole can impart desirable photophysical properties. nih.gov Highly substituted oxazoles are being explored as fluorophores for bio-imaging. nih.gov

Complex Molecule Synthesis: The reactivity of the chloromethyl group allows for its use in coupling reactions, such as the Suzuki-Miyaura coupling demonstrated with other substituted oxazoles, to create larger, more complex structures. ijpsonline.com

Unexplored Opportunities:

The unique combination of a reactive chloromethyl group and a thienyl-substituted oxazole core in this compound opens up several promising, yet underexplored, research avenues:

Development of Novel Ligands: The nitrogen atom in the oxazole ring and the sulfur atom in the thiophene ring could act as coordination sites for metal ions. By modifying the chloromethyl group, it is possible to synthesize a new class of bidentate or tridentate ligands for catalysis or sensor applications.

Synthesis of Conjugated Materials: The thienyl and oxazole rings form a conjugated system. By using the chloromethyl group to link these units together or to other conjugated systems, novel oligomers or polymers with interesting electronic and optical properties could be developed for applications in organic electronics.

Multicomponent Reactions: The use of functionalized heterocycles as building blocks in multicomponent reactions (MCRs) is a powerful strategy for rapidly generating molecular complexity. nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org this compound could be a valuable substrate in MCRs, leading to the discovery of novel molecular scaffolds.

Below is a table summarizing the key reactive sites and potential transformations for this compound, highlighting its utility as a synthetic intermediate.

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functionality |

| Chloromethyl Group | Nucleophilic Substitution | Azides, Amines, Thiols, Cyanides, Alcohols | Azides, Amines, Thioethers, Nitriles, Ethers |

| Thiophene Ring | Electrophilic Substitution | Nitrating agents, Halogens, Acylating agents | Nitrothiophenes, Halothiophenes, Acylthiophenes |

| Oxazole Ring | Cycloaddition | Dienes, Dienophiles | Fused heterocyclic systems |

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNOS |

|---|---|

Molecular Weight |

199.66 g/mol |

IUPAC Name |

4-(chloromethyl)-2-thiophen-3-yl-1,3-oxazole |

InChI |

InChI=1S/C8H6ClNOS/c9-3-7-4-11-8(10-7)6-1-2-12-5-6/h1-2,4-5H,3H2 |

InChI Key |

ICPQTFXXGHCNMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=NC(=CO2)CCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 2 3 Thienyl Oxazole

Reactivity Profile of the Chloromethyl Moiety

The chloromethyl group at the 4-position of the oxazole (B20620) ring is a primary site of reactivity, behaving as a reactive electrophile analogous to a benzylic halide. This functionality is readily susceptible to nucleophilic attack, enabling the introduction of a wide variety of functional groups.

Nucleophilic Substitution Reactions and Kinetics

The chlorine atom of the chloromethyl group can be displaced by a range of nucleophiles in typical SN2 reactions. These reactions are generally efficient and proceed under mild conditions. While specific kinetic data for 4-Chloromethyl-2-(3-thienyl)oxazole is not extensively documented in the literature, the reactivity is expected to be comparable to other 4-(chloromethyl)oxazoles and benzylic chlorides.

A variety of nucleophiles can be employed in these substitution reactions, including amines, thiols, and alcohols, leading to the formation of the corresponding substituted products. nih.govnih.gov For example, reaction with primary or secondary amines yields aminomethyl derivatives, while treatment with thiols or thiolates affords thiomethyl ethers.

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (e.g., Piperidine) | 4-(Piperidin-1-ylmethyl)-2-(3-thienyl)oxazole | Base (e.g., K2CO3), Solvent (e.g., DMF, CH3CN), Room Temperature |

| Thiol (e.g., Thiophenol) | 4-(Phenylthiomethyl)-2-(3-thienyl)oxazole | Base (e.g., NaH, Et3N), Solvent (e.g., THF, CH2Cl2), 0 °C to Room Temperature |

| Alcohol/Alkoxide (e.g., Sodium Methoxide) | 4-(Methoxymethyl)-2-(3-thienyl)oxazole | Solvent (e.g., Methanol), Reflux |

| Cyanide (e.g., KCN) | (2-(3-Thienyl)oxazol-4-yl)acetonitrile | Solvent (e.g., DMSO, Ethanol (B145695)/Water), Elevated Temperature |

The kinetics of these reactions are influenced by the nucleophilicity of the attacking species, the solvent polarity, and the reaction temperature. The mechanism is anticipated to be a standard bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single concerted step.

Intramolecular Cyclization Pathways leading to Fused Heterocycles

The reactive nature of the chloromethyl group can be harnessed for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. This typically involves a two-step process where the chloromethyl group is first converted into a suitable nucleophilic or electrophilic center, which then reacts with another part of the molecule.

For instance, conversion of the chloromethyl group to an aminomethyl group, followed by reaction with a suitable reagent, can lead to the formation of fused ring systems. While specific examples for this compound are not prevalent, analogous transformations in other heterocyclic systems suggest potential pathways. rsc.orgorganic-chemistry.orgnih.gov For example, if the thienyl ring were to be functionalized with an appropriate group, intramolecular cyclization could be envisioned.

A plausible, albeit hypothetical, pathway could involve the initial displacement of the chloride with a nucleophile containing a tethered reactive group. For example, reaction with a bifunctional nucleophile could set the stage for a subsequent ring-closing reaction onto the thienyl or oxazole ring, although the latter is generally less reactive towards such cyclizations.

Reactivity of the 3-Thienyl Substituent

The 2-(3-thienyl) substituent provides another avenue for chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Regioselective Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The oxazole ring at the 2-position of the thiophene acts as a deactivating group, directing incoming electrophiles to specific positions on the thiophene ring. Based on the general principles of electrophilic substitution on 3-substituted thiophenes, the most likely positions for substitution are C2' and C5' of the thiophene ring.

The Vilsmeier-Haack reaction is a classic example of electrophilic formylation that can be applied to electron-rich heterocycles like thiophene. tcichemicals.comniscpr.res.inwikipedia.orgnumberanalytics.comorganic-chemistry.org Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like DMF) would be expected to introduce a formyl group onto the thiophene ring. The regioselectivity would be dictated by the electronic and steric effects of the oxazole substituent.

| Electrophilic Reagent | Expected Major Product(s) | Reaction Conditions |

|---|---|---|

| Vilsmeier Reagent (POCl3, DMF) | 4-(Chloromethyl)-2-(2-formyl-3-thienyl)oxazole and/or 4-(Chloromethyl)-2-(5-formyl-3-thienyl)oxazole | 0 °C to elevated temperature |

| Br2 | 4-(Chloromethyl)-2-(2-bromo-3-thienyl)oxazole and/or 4-(Chloromethyl)-2-(5-bromo-3-thienyl)oxazole | Inert solvent (e.g., CCl4, CH2Cl2) |

| HNO3/H2SO4 | 4-(Chloromethyl)-2-(2-nitro-3-thienyl)oxazole and/or 4-(Chloromethyl)-2-(5-nitro-3-thienyl)oxazole | Low temperature |

Cross-Coupling Reactions Involving the Thienyl Moieties

The thienyl moiety can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.govacs.orgnih.gov To achieve this, the thiophene ring must first be functionalized with a suitable group, typically a halide (e.g., bromine or iodine) or a boronic acid/ester.

For instance, if the thiophene ring is first brominated, the resulting bromo-substituted derivative can undergo a Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This allows for the synthesis of more complex biaryl and heteroaryl structures.

Representative Suzuki-Miyaura Coupling Reaction Scheme:

| Coupling Partner | Catalyst System | Typical Product |

|---|---|---|

| Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh3)4, Base (e.g., Na2CO3) | 4-(Chloromethyl)-2-(2-phenyl-3-thienyl)oxazole |

| Heteroarylboronic acid (e.g., Pyridine-3-boronic acid) | PdCl2(dppf), Base (e.g., K3PO4) | 4-(Chloromethyl)-2-(2-(pyridin-3-yl)-3-thienyl)oxazole |

Reactivity of the Oxazole Ring System

The oxazole ring in this compound is generally a stable aromatic system. Compared to the thienyl ring, the oxazole ring is less electron-rich and therefore less susceptible to electrophilic attack. Electrophilic substitution on the oxazole ring itself is generally difficult and requires harsh conditions.

The oxazole ring is also relatively resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which are not present in this molecule. The primary role of the oxazole ring in the reactivity of this compound is to influence the reactivity of its substituents, as discussed in the preceding sections. It provides a stable scaffold upon which chemical transformations can be performed at the chloromethyl and thienyl positions.

Nucleophilic Substitution Patterns (C-2, C-4, C-5 positions)

Nucleophilic attack on the this compound scaffold is overwhelmingly centered on the exocyclic chloromethyl group, with the oxazole ring itself being generally unreactive towards nucleophiles unless activated.

Substitution at the C-4 Chloromethyl Group: The primary mode of nucleophilic reactivity involves the displacement of the chloride ion from the C-4 methylene (B1212753) group. This reaction follows a typical S_N2 mechanism, facilitated by the stability of the departing chloride anion and the electrophilic nature of the carbon atom. Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles demonstrate that this site is an effective scaffold for synthetic elaboration. nih.govnih.gov A wide variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate diverse derivatives. nih.gov For instance, reactions with sulfur nucleophiles like thiophenoxides proceed in high yield to form the corresponding carbon-sulfur bonds. nih.gov

| Nucleophile (Nu-H / Nu⁻) | Reagent Example | Predicted Product | Reaction Type | Reference for Analogue Reactivity |

|---|---|---|---|---|

| Amine | Piperidine | 4-(Piperidin-1-ylmethyl)-2-(3-thienyl)oxazole | S_N2 | nih.gov |

| Thiol/Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthiomethyl)-2-(3-thienyl)oxazole | S_N2 | nih.gov |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-(Methoxymethyl)-2-(3-thienyl)oxazole | S_N2 | nih.gov |

| Carbanion | Diethyl malonate | Diethyl 2-((2-(3-thienyl)oxazol-4-yl)methyl)malonate | S_N2 | nih.gov |

Substitution at the Oxazole Ring (C-2, C-5): Nucleophilic substitution directly on the carbon atoms of the oxazole ring is uncommon and typically requires the presence of a good leaving group. tandfonline.comcutm.ac.in The general reactivity order for nucleophilic aromatic substitution on halogenated oxazoles is C-2 >> C-4 > C-5. tandfonline.com For the title compound, the C-2 position is occupied by a thienyl group, which is not a leaving group, precluding substitution at this site. The C-5 position is generally the most electron-rich carbon in the oxazole ring, making it resistant to attack by nucleophiles. rsc.org

Electrophilic Substitution at the Oxazole C-5 Position

The inherent electronic distribution of the oxazole ring favors electrophilic attack at the C-5 position, which possesses the highest electron density. tandfonline.comrsc.orgwikipedia.org This reactivity is enhanced by the presence of electron-donating groups on the ring. The C-2 thienyl group in the title compound is expected to act as an electron-donating substituent, thereby activating the C-5 position towards electrophilic substitution.

While classic electrophilic aromatic substitution reactions like nitration or halogenation on this specific substrate are not documented in the searched literature, modern cross-coupling methods highlight the feasibility of functionalizing this position. A notable example is the palladium-catalyzed C-H activation for the direct C5-alkylation of oxazoles using alkylboronic acids. rsc.org This demonstrates that the C-5 C-H bond can be targeted for substitution under appropriate catalytic conditions.

| Reaction Type | Electrophile (E⁺) | Typical Reagents | Predicted Product | Reference for General Reactivity |

|---|---|---|---|---|

| Halogenation | Br⁺ | N-Bromosuccinimide (NBS) | 5-Bromo-4-chloromethyl-2-(3-thienyl)oxazole | slideshare.net |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Chloromethyl-5-nitro-2-(3-thienyl)oxazole | masterorganicchemistry.comlibretexts.org |

| Friedel-Crafts Acylation | R-C=O⁺ | Acyl chloride / Lewis Acid (e.g., AlCl₃) | (4-(Chloromethyl)-2-(3-thienyl)oxazol-5-yl)(phenyl)methanone | masterorganicchemistry.com |

| C-H Alkylation | R⁺ (via catalyst) | Alkylboronic acid / Pd(II) catalyst | 5-Alkyl-4-chloromethyl-2-(3-thienyl)oxazole | rsc.org |

N-Acylation and N-Alkylation Studies of the Oxazole Nitrogen

Oxazoles are characterized as weak bases, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8. wikipedia.org Despite this low basicity, the nitrogen atom can be targeted by strong electrophiles. Alkylation or acylation occurs at the nitrogen atom to form quaternary oxazolium salts. tandfonline.comcutm.ac.in The formation of these salts alters the electronic structure of the ring, increasing the electrophilicity of the ring carbons and rendering the ring susceptible to cleavage by nucleophiles. Specific N-acylation or N-alkylation studies on this compound were not found in the reviewed literature, but this general reactivity pattern is a fundamental aspect of oxazole chemistry. tandfonline.com

Oxidative and Photolytic Degradation Pathways of the Oxazole Ring

The oxazole ring, possessing a lower degree of aromatic stabilization compared to benzene, is susceptible to degradative pathways under both oxidative and photolytic conditions.

Oxidative Degradation: The oxazole ring can undergo cleavage upon oxidation. cutm.ac.in A well-studied pathway involves the reaction with singlet oxygen (¹O₂). nih.gov This reaction is believed to proceed via a [4+2] cycloaddition across the C-2 and C-5 positions of the oxazole, which acts as a diene. This cycloaddition forms a highly unstable bicyclic endoperoxide intermediate that rapidly rearranges and fragments, often leading to the formation of triamides or other cleavage products. nih.gov

Photolytic Degradation: Oxazoles are known to undergo photochemical reactions. Upon UV irradiation, parent oxazole can fragment into multiple small, stable molecules. rsc.org For substituted oxazoles, photolysis can induce complex rearrangements. The primary photochemical event often involves ring-opening to form intermediates such as nitrile ylides or azirines, which can then undergo further transformations. rsc.orgresearchgate.net The photodissociation of oxazole is an ultrafast process involving O–C bond cleavage. researchgate.net

| Condition | Reagent/Energy | Key Intermediate(s) | Major Outcome | Reference for General Pathway |

|---|---|---|---|---|

| Oxidative | Singlet Oxygen (¹O₂) | Bicyclic Endoperoxide | Ring cleavage to form triamides | nih.gov |

| Photolytic | UV Light (e.g., 193 nm) | Nitrile ylide, Azirine | Fragmentation / Ring-opening / Rearrangement | rsc.orgresearchgate.net |

Advanced Mechanistic Elucidation of this compound Transformations

A deeper understanding of the reactions of this compound requires consideration of the underlying reaction mechanisms, including the nature of the intermediates and transition states.

Investigation of Ionic vs. Radical Reaction Pathways

The predominant reactions of the title compound are expected to proceed through ionic pathways.

Ionic Pathways: Nucleophilic substitution at the C-4 chloromethyl group is a classic example of an ionic S_N2 reaction. Electrophilic substitution at the C-5 position proceeds via an ionic mechanism involving a cationic intermediate (a sigma complex). N-alkylation also involves the ionic interaction between the nitrogen lone pair and an alkyl electrophile.

Radical Pathways: While less common, radical pathways cannot be entirely discounted, particularly under specific conditions. For example, some high-temperature reactions or photochemical processes might involve radical intermediates. e-bookshelf.de The photolytic degradation pathways discussed previously inherently involve excited states and potentially radical species during fragmentation. rsc.orgresearchgate.net However, dedicated studies differentiating ionic and radical mechanisms for the common transformations of this compound are not available in the searched literature.

Theoretical Analysis of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms of heterocyclic compounds. rsc.orgnih.gov Although specific theoretical studies on this compound are absent from the search results, the application of these methods can be readily extrapolated.

Modeling Reaction Pathways: DFT calculations can be used to map the potential energy surface for key reactions. For the S_N2 reaction at the chloromethyl group, theoretical analysis could determine the activation energy barrier and confirm the structure of the pentacoordinate transition state.

Understanding Reactivity and Selectivity: Computational studies on parent oxazole have been used to analyze its reaction with OH radicals, successfully predicting that OH-addition to the ring is kinetically favored over H-abstraction. rsc.org Similarly, the regioselectivity of electrophilic attack at C-5 can be rationalized by calculating the distribution of frontier molecular orbitals (HOMO/LUMO) and atomic charges.

Investigating Degradation Mechanisms: The mechanism of photo-oxidation by singlet oxygen has been investigated using DFT, which confirmed that the [4+2] cycloaddition pathway has a reasonably low activation barrier, explaining the susceptibility of the oxazole ring to this type of cleavage. nih.gov Theoretical studies on oxazole photolysis have identified key intermediates like nitrile ylides and bicyclic species on the potential energy surface, providing a mechanistic rationale for the observed products. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Chloromethyl 2 3 Thienyl Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Comprehensive One-Dimensional NMR (¹H, ¹³C) Data Analysis

For instance, in the ¹H NMR spectrum of the related compound 4-(Chloromethyl)-2-methyl-1,3-oxazole, the chloromethyl protons (CH₂Cl) appear as a singlet at approximately 4.12 ppm, and the methyl protons (CH₃) resonate as a singlet at around 2.59 ppm. For 2-(4-Chlorophenyl)-5-phenyloxazole, the aromatic protons are observed in the range of 7.38-8.06 ppm. rsc.org Based on these examples, the ¹H NMR spectrum of 4-Chloromethyl-2-(3-thienyl)oxazole is expected to show signals for the chloromethyl group, the oxazole (B20620) ring proton, and the protons of the 3-thienyl substituent.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. In 2-(4-Chlorophenyl)-5-propyloxazole, the carbon atoms of the oxazole ring appear at approximately 160.1 ppm (C=N) and 124.4 ppm, while the carbons of the phenyl ring and the propyl group resonate at distinct chemical shifts. rsc.org For this compound, characteristic signals for the carbons of the chloromethyl group, the oxazole ring, and the thienyl ring are anticipated.

Table 1: Representative ¹H and ¹³C NMR Data for Related Oxazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-(4-Chlorophenyl)-5-phenyloxazole rsc.org | CDCl₃ | 8.06 (d, 2H), 7.74 (d, 2H), 7.48 (d, 2H), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, 1H) | 160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0 |

| 2-(4-Chlorophenyl)-5-propyloxazole rsc.org | CDCl₃ | 7.96 (d, 2H), 7.44 (d, 2H), 6.87 (s, 1H), 2.72 (t, 2H), 1.75 (sext, 2H), 1.04 (t, 3H) | 160.1, 153.5, 136.2, 129.4, 127.7, 126.7, 124.4, 28.0, 21.0, 13.6 |

| 2-(4-Chlorophenyl)-5-isopropyloxazole rsc.org | CDCl₃ | 7.96 (d, 2H), 7.43 (d, 2H), 6.84 (d, 1H), 3.07 (sept, 1H), 1.34 (d, 6H) | 160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.4, 26.5, 21.1 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a spin system, helping to identify adjacent protons. For this compound, COSY would be instrumental in assigning the protons of the thienyl ring by showing correlations between neighboring protons. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbons (¹H-¹³C one-bond correlations). This allows for the direct assignment of the carbon atom attached to a specific proton. ipb.ptrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). HMBC is particularly powerful for connecting different fragments of a molecule, for instance, linking the chloromethyl group to the oxazole ring and the thienyl ring to the oxazole ring. ipb.pt

Stereochemical Analysis using NOE and ROESY Experiments

While this compound itself is achiral, derivatives with stereocenters would require stereochemical analysis. Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key techniques for this purpose. These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. This information is crucial for determining the relative stereochemistry of substituents. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations and functional groups.

The IR spectrum of an oxazole derivative typically shows a characteristic C=N stretching vibration around 1596 cm⁻¹. The chloromethyl group exhibits a C-Cl stretching frequency in the region of 702 cm⁻¹. The spectrum would also contain vibrations associated with the thienyl ring, including C-H and C=C stretching and bending modes. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Source |

| C=N (oxazole ring) | Stretching | 1596 | |

| C-Cl (chloromethyl) | Stretching | 702 | |

| Aromatic C-H | Stretching | >3000 | rsc.org |

| Aromatic C=C | Stretching | 1400-1600 | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₈H₆ClNOS), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the parent molecule.

The fragmentation of related heterocyclic compounds suggests that the fragmentation of this compound would likely involve the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). Subsequent fragmentation could involve the cleavage of the oxazole and thienyl rings. researchgate.netsapub.org Analysis of the isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), would further support the structural assignment. sapub.org

X-ray Crystallography for Precise Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the time of this writing, the analysis of structurally related compounds can provide valuable insights into the expected geometric parameters and packing motifs. For instance, the crystal structures of other substituted oxazole derivatives have been reported, offering a glimpse into the typical bond lengths and angles for the oxazole and thienyl rings.

As an illustrative example, the crystallographic data for a related benzoxazole (B165842) derivative, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, reveals key structural features. researchgate.net In this compound, the benzoxazole ring systems are nearly planar. researchgate.net The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which form zigzag chains, as well as C-H···π and π-π stacking interactions. researchgate.net

Similarly, the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole demonstrates the intricate intermolecular interactions that can govern the solid-state architecture of such molecules. nih.gov The crystal packing is stabilized by C-H···N, C-H···Cl, and C-H···π contacts, along with π-π stacking interactions. nih.gov

A hypothetical data table for the title compound, based on expected values from related structures, would include the following parameters. The actual experimental values would need to be determined via single-crystal X-ray diffraction analysis of this compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z (molecules per unit cell) | 4 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallographic study. Actual values can only be obtained through experimental analysis.

Chiral Spectroscopy Techniques (e.g., VCD, ECD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter in a substituent, the determination of enantiomeric excess (ee) and absolute configuration becomes crucial. Chiral spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution. VCD is particularly useful for determining the absolute stereochemistry of chiral molecules without the need for crystallization. youtube.com The comparison of experimentally measured VCD spectra with those predicted from quantum chemical calculations allows for the unambiguous assignment of the absolute configuration. nih.gov

Electronic Circular Dichroism (ECD) is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of circularly polarized light by chiral molecules containing chromophores. The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the spatial arrangement of the chromophores and can be used to determine the absolute configuration and enantiomeric excess of a sample. researchgate.net

The determination of enantiomeric excess using these techniques often involves creating a calibration curve with samples of known ee. nih.gov For a given chiral derivative of this compound, one would expect a linear relationship between the magnitude of the VCD or ECD signal and the enantiomeric excess.

Interactive Data Table: Illustrative Application of Chiral Spectroscopy for a Hypothetical Chiral Derivative

| Technique | Information Provided | Sample Requirements |

| VCD | Absolute configuration, conformational analysis, enantiomeric excess | Chiral molecule in solution |

| ECD | Absolute configuration, enantiomeric excess, electronic transitions | Chiral molecule with a chromophore in solution |

Note: This table illustrates the potential applications of VCD and ECD for the analysis of chiral derivatives of this compound. Specific data would depend on the synthesis and isolation of such chiral compounds.

Computational and Theoretical Studies of 4 Chloromethyl 2 3 Thienyl Oxazole

Analysis of Molecular Electronic Properties

Understanding the distribution and energy of electrons within a molecule is crucial for predicting its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.com These orbitals are critical in determining a molecule's reactivity. taylorandfrancis.com

HOMO: The outermost orbital containing electrons. It acts as an electron donor, and its energy level correlates with the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack. libretexts.org

LUMO: The innermost orbital that is empty of electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density are prone to nucleophilic attack. libretexts.org

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE) . researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For 4-Chloromethyl-2-(3-thienyl)oxazole, the HOMO is expected to be distributed over the electron-rich thienyl and oxazole (B20620) rings, while the LUMO may also be located on the conjugated ring system.

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability. taylorandfrancis.com |

Note: These values are estimations based on typical ranges for similar organic molecules and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Negative regions (red/yellow): These areas have an excess of electron density and are attractive to electrophiles. In this compound, these regions are expected around the oxygen and nitrogen atoms of the oxazole ring and potentially the sulfur atom of the thienyl ring. researchgate.net

Positive regions (blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms and the region around the chloromethyl group are likely to be positive. researchgate.net

Neutral regions (green): These areas have a relatively balanced electrostatic potential. researchgate.net

Reactivity and Stability Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.gov These descriptors are derived from conceptual DFT.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov |

By calculating these descriptors for this compound, a quantitative assessment of its reactivity profile can be obtained, allowing for comparisons with other related compounds.

Hardness, Softness, and Electronegativity Indices

Conceptual Density Functional Theory (DFT) provides a robust framework for quantifying the chemical reactivity of a molecule through various descriptors, including chemical hardness, softness, and electronegativity. These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A large energy gap between the HOMO and LUMO indicates high hardness and low reactivity. Conversely, a small energy gap suggests high reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule can undergo electronic changes. A higher softness value corresponds to higher reactivity.

Electronegativity (χ) , in this context, is the negative of the chemical potential and indicates the ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity.

For a hypothetical study of this compound, these parameters would be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). The resulting data would resemble the illustrative table below.

| Parameter | Formula | Significance | Illustrative Value (eV) |

| EHOMO | - | Electron-donating ability | -6.5 |

| ELUMO | - | Electron-accepting ability | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and stability | 5.3 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.65 |

| Softness (S) | 1 / η | Ease of electronic change | 0.38 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting ability | 3.85 |

| Note: The values in this table are for illustrative purposes and are not actual calculated data for this compound. |

Analysis of these values would reveal the molecule's general reactivity. A relatively large energy gap and hardness would suggest good kinetic stability.

Electrophilicity and Nucleophilicity Indices

Further insights into the reactive nature of this compound can be gained by calculating its electrophilicity and nucleophilicity indices.

The global electrophilicity index (ω) , as defined by Parr, is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The nucleophilicity index (Nu) can also be estimated from the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons, thus indicating higher nucleophilicity.

These indices are crucial for understanding how the molecule would interact with biological targets or other reactants. For instance, the electrophilic character is important for predicting reactions involving nucleophilic attack, which is a common mechanism in drug-target interactions.

An illustrative data table for these indices is provided below.

| Index | Formula | Significance | Illustrative Value (eV) |

| Electrophilicity (ω) | χ² / (2η) | Capacity to accept electrons | 2.79 |

| Nucleophilicity (Nu) | EHOMO(Nucleophile) - EHOMO(Tetracyanoethylene) | Capacity to donate electrons | 2.85 |

| Note: The values in this table are for illustrative purposes and are not actual calculated data for this compound. The nucleophilicity index is calculated relative to a reference molecule. |

A significant electrophilicity value would suggest that the molecule is a good electron acceptor, likely at the chloromethyl group, making it susceptible to nucleophilic substitution reactions.

Fraction of Transferred Electrons (ΔN)

The fraction of electrons transferred (ΔN) between a donor and an acceptor molecule is a key parameter in predicting the direction and extent of charge transfer in a reaction. It can be calculated using the chemical potentials (or electronegativities) and hardnesses of the interacting species.

The formula for ΔN is given by: ΔN = (χA - χD) / [2(ηA + ηD)]

where A is the acceptor and D is the donor. A positive ΔN indicates that charge is transferred from the donor to the acceptor.

In a potential reaction involving this compound, calculating ΔN would predict whether it acts as an electron donor or acceptor and the magnitude of the charge transfer. This is particularly relevant for understanding its interactions with biological macromolecules. For example, in a reaction with a biological nucleophile (donor), the oxazole derivative would be the acceptor.

Computational Mechanistic Modeling

Beyond static reactivity indices, computational chemistry allows for the dynamic exploration of reaction mechanisms and the prediction of spectroscopic properties.

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. bohrium.com By mapping the PES for a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For this compound, PES mapping would be invaluable for studying its synthesis or its reactions, such as nucleophilic substitution at the chloromethyl group. Computational methods can trace the geometric and energetic changes as reactants transform into products, providing a detailed, step-by-step understanding of the reaction mechanism. This can help in optimizing reaction conditions to improve yields and minimize byproducts. For instance, modeling the reaction with an amine would elucidate the transition state structure and the energy barrier for the formation of an aminomethyl analog.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. chemicalbook.commdpi.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. chemicalbook.com These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. chemicalbook.commdpi.com This theoretical infrared spectrum helps in assigning the vibrational modes observed in the experimental FT-IR spectrum, such as the characteristic stretches of the C=N and C-O bonds in the oxazole ring, the C-S bond in the thiophene (B33073) ring, and the C-Cl bond.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). chemicalbook.com These calculations provide information about the electronic transitions between molecular orbitals, helping to interpret the observed absorption bands and understand the electronic structure of the molecule.

An illustrative table of predicted spectroscopic data is shown below.

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (δ) of CH₂Cl | ~4.7 ppm |

| ¹³C NMR | Chemical Shift (δ) of C=N | ~160 ppm |

| IR | Frequency (ν) of C=N stretch | ~1650 cm⁻¹ |

| UV-Vis | Wavelength (λmax) of π→π* transition | ~280 nm |

| Note: The values in this table are for illustrative purposes and are not actual calculated data for this compound. |

Applications of 4 Chloromethyl 2 3 Thienyl Oxazole As a Versatile Synthetic Building Block

Precursor for Diverse Heterocyclic Systems

The bifunctional nature of 4-Chloromethyl-2-(3-thienyl)oxazole, possessing both an electrophilic chloromethyl group and a nucleophilic/electron-rich thienyl ring, makes it an ideal precursor for the synthesis of a variety of complex heterocyclic structures. Chemists can selectively target these sites to build intricate molecular architectures.

Synthesis of Pyrazole-Oxazole and Pyrimidinamine-Oxazole Conjugates

The reactive chloromethyl group is a key handle for constructing biheterocyclic conjugates. It acts as an electrophile, readily undergoing nucleophilic substitution reactions with other heterocyclic systems that contain nucleophilic centers, such as the nitrogen atoms in pyrazoles and pyrimidinamines.

Pyrazole-Oxazole Conjugates: Pyrazole (B372694) rings, which are five-membered heterocycles with two adjacent nitrogen atoms, can be linked to the oxazole (B20620) core. slideshare.net The N-H proton of an unsubstituted or monosubstituted pyrazole is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrazolate anion. This anion can then displace the chloride from this compound to form a stable C-N bond, effectively tethering the two heterocyclic rings. This strategy allows for the creation of a library of pyrazole-oxazole hybrids by varying the substituents on the pyrazole starting material.

Pyrimidinamine-Oxazole Conjugates: Similarly, pyrimidinamine, which features an exocyclic amino group on a pyrimidine (B1678525) ring, can act as a nucleophile. The amino group can directly attack the electrophilic carbon of the chloromethyl group. This reaction, typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct, results in the formation of a secondary amine linkage, yielding pyrimidinamine-oxazole conjugates. These hybrid molecules are of interest in medicinal chemistry due to the prevalence of both oxazole and pyrimidine motifs in bioactive compounds.

Construction of Trifluoromethylated Isoxazoles and Related Biheteroaryls

The synthesis of molecules containing a trifluoromethyl (-CF3) group is of significant interest, particularly in pharmaceutical chemistry. While direct trifluoromethylation of the this compound scaffold is not a commonly reported pathway, related biheteroaryl systems can be constructed.

Research has shown the development of metal-free, cascade reactions to create 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov This specific method involves a tandem trifluoromethyloximation, cyclization, and elimination process using CF3SO2Na as the trifluoromethyl source. organic-chemistry.orgnih.gov Although this approach does not use this compound as a direct starting material, it highlights a modern strategy for synthesizing complex isoxazoles. organic-chemistry.org Furthermore, the resulting 5-alkenyl-4-(trifluoromethyl)isoxazoles can be further diversified into new classes of biheteroaryls, such as 5-(3-pyrrolyl)-4-(trifluoromethyl)isoxazoles, demonstrating a pathway to complex heterocyclic conjugates. nih.gov

Formation of Fused and Polycyclic Aromatic Heterocycles

The chloromethyl group on the oxazole ring is a versatile one-carbon (C1) building block that can be used to construct fused ring systems. Through intramolecular cyclization reactions, new rings can be formed, leading to polycyclic aromatic heterocycles. For instance, the chloromethyl group can be converted into other functional groups that can then react with a substituent placed on the adjacent C-5 position of the oxazole or on the thienyl ring.

A general strategy could involve first substituting the chloride with a nucleophile that contains a tethered reactive site. For example, reaction with a salicylaldehyde (B1680747) derivative would introduce a tethered aldehyde. Subsequent intramolecular reaction, such as a Wittig or Horner-Wadsworth-Emmons olefination, could then close a new ring onto the oxazole core. Efficient synthetic routes to novel fused ring systems, such as pyrazolo[4′,3′:5,6]pyrano[4,3-c] organic-chemistry.orggoogle.comoxazoles, have been developed using intramolecular nitrile oxide cycloaddition (INOC) as a key step, illustrating a powerful method for constructing complex fused heterocycles from appropriately functionalized precursors. nih.gov

Role in the Creation of Novel Chemical Scaffolds for Material Science Exploration

The unique electronic properties of thiophene-containing conjugated molecules make them important building blocks for organic electronics. The 2,1,3-benzothiadiazole (B189464) (BT) unit is a strong electron acceptor, and when combined with electron-rich thiophene (B33073) units, it creates donor-acceptor systems suitable for high-performance optoelectronic devices. researchgate.net The resulting 4,7-dithienyl-2,1,3-benzothiadiazole (DTBT) moiety is a key component in conjugated polymers for applications in organic solar cells and field-effect transistors. researchgate.net

This compound serves as a valuable precursor for such materials. The thienyl group can participate in metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or direct arylation) to extend the π-conjugated system. researchgate.net For example, the thienyl ring can be coupled with other aromatic or heteroaromatic units to build up the polymer backbone. The chloromethyl group provides a secondary site for modification, allowing for the attachment of solubilizing groups or functional moieties that can tune the material's processing characteristics and solid-state packing without directly altering the electronic properties of the conjugated backbone. This dual functionalization capacity allows for the systematic exploration of structure-property relationships in new materials.

Strategies for Library Synthesis and Combinatorial Chemistry based on the Oxazole Core

Combinatorial chemistry aims to rapidly generate large collections, or libraries, of related compounds for screening. This compound is an excellent scaffold for such endeavors due to its two distinct and orthogonally reactive functional groups.

A combinatorial library can be designed by employing a two-dimensional matrix approach:

Diversification at the Chloromethyl Position: A diverse set of nucleophiles (e.g., amines, thiols, alcohols, phenols, carboxylates) can be reacted with the chloromethyl group via nucleophilic substitution to generate a first-generation library with varied substituents at the 4-position of the oxazole.

Diversification at the Thienyl Position: The thienyl ring has positions (C2, C4, C5) that are amenable to functionalization, most commonly through lithiation followed by quenching with an electrophile or through palladium-catalyzed cross-coupling reactions. A second dimension of diversity can be introduced by reacting each member of the first-generation library with a set of different boronic acids (Suzuki coupling) or organostannanes (Stille coupling).

This approach allows for the exponential generation of a large number of unique compounds from a small number of starting materials, facilitating the exploration of chemical space for applications in drug discovery and materials science. The development of novel fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] organic-chemistry.orggoogle.comnih.govtriazole, and their subsequent functionalization highlights the power of using a core scaffold for "scaffold hopping" strategies in medicinal chemistry. rsc.org

Functionalization via the Chloromethyl and Thienyl Moieties

The synthetic versatility of this compound is rooted in the distinct reactivity of its chloromethyl and thienyl groups.

Chloromethyl Group Functionalization: The C-Cl bond in the chloromethyl group is polarized, making the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for straightforward access to a variety of derivatives. The process for α-chlorination of 2-alkyl-2-oxazolines has been established, showcasing the synthesis of such reactive chloromethyl precursors. google.com

Table 1: Representative Reactions at the Chloromethyl Group

| Nucleophile (Nu-H) | Reagent/Conditions | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine (R-NH2) | Base (e.g., K2CO3), Solvent (e.g., ACN) | -CH2-NH-R | Secondary Amines |

| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | -CH2-S-R | Thioethers |

| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., THF) | -CH2-O-R | Ethers |

| Cyanide (NaCN) | Solvent (e.g., DMSO) | -CH2-CN | Nitriles |

| Azide (NaN3) | Solvent (e.g., DMF) | -CH2-N3 | Alkyl Azides |

Thienyl Moiety Functionalization: The thiophene ring is an electron-rich aromatic system that can undergo several types of transformations.

Electrophilic Aromatic Substitution: Positions 2 and 5 of the thiophene ring are most susceptible to electrophilic attack (e.g., halogenation, nitration, acylation). Since the oxazole is attached at position 3, positions 2, 4, and 5 are available for substitution, with position 2 being the most reactive.

Metal-Catalyzed Cross-Coupling: This is a powerful method for forming C-C bonds. The thiophene ring can be first halogenated (e.g., with NBS to introduce a bromine atom, typically at position 2) or lithiated. The resulting thienyl halide or organolithium species can then participate in reactions like Suzuki, Stille, or Negishi couplings to attach other aryl or vinyl groups. Direct arylation, which avoids the pre-functionalization step, is also a viable and more atom-economical strategy. researchgate.net

Table 2: Representative Reactions at the Thienyl Group

| Reaction Type | Reagents/Conditions | Position of Functionalization | Resulting Structure |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CHCl3 | C2 (major) | 2-(2-Bromo-3-thienyl)oxazole derivative |

| Lithiation/Quench | n-BuLi, THF; then E+ (e.g., CO2) | C2 | 2-(2-Carboxy-3-thienyl)oxazole derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C2 (if brominated at C2) | 2-(2-Aryl-3-thienyl)oxazole derivative |

This dual reactivity makes this compound a powerful platform for generating molecular diversity from a single, readily accessible starting material.

Future Perspectives and Emerging Research Avenues for 4 Chloromethyl 2 3 Thienyl Oxazole

Development of Highly Sustainable and Atom-Economical Synthetic Approaches

The future of synthesizing 4-Chloromethyl-2-(3-thienyl)oxazole and its analogs is increasingly geared towards green chemistry principles, emphasizing sustainability and atom economy. Traditional methods for oxazole (B20620) synthesis often involve multi-step processes with harsh reagents and generate significant waste. Emerging research focuses on mitigating these drawbacks.

One promising area is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. For instance, the microwave irradiation of p-substituted 2-bromoacetophenones and urea (B33335) has been used to create 2-amino-4-aryloxazoles, showcasing a more efficient route that could be adapted for thienyl-substituted variants. ijpsonline.com Sonochemistry, which utilizes ultrasound to facilitate chemical reactions, is another green technique that offers improved reaction efficiency and cost-effectiveness, and has been successfully applied to the synthesis of N- and O-azoles. mdpi.com

Atom economy, a concept that maximizes the incorporation of starting materials into the final product, is being addressed through the development of multicomponent reactions (MCRs). A notable example, though for a different heterocyclic system, is the one-step, four-component reaction to produce thieno[2,3-d]pyrimidin-4-amines, which demonstrates excellent atom- and step-economy. jcchems.com Applying similar MCR strategies to oxazole synthesis could provide a concise and efficient pathway to complex molecules like this compound. Furthermore, the use of supported heteropolyacids as reusable catalysts for cycloaddition reactions, such as in the synthesis of chloromethyl-1,3-dioxolanes, presents a 100% atom-economical and green approach that could be adapted for oxazole ring formation. ontosight.ai

Exploration of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity

Achieving precise control over the arrangement of atoms in a molecule (regio- and stereoselectivity) is a central goal in modern organic synthesis. For substituted oxazoles, this determines the final properties and biological activity of the compound. Research into novel catalytic systems is opening new doors for highly selective syntheses.

A compelling example is the regiodivergent synthesis of sulfenylated oxazoles, where the choice of catalyst dictates the product's isomeric form. Gold-catalyzed reactions of 1,4,2-dioxazoles and alkynyl thioethers favor the formation of 5-sulfenyl oxazoles, while Brønsted acid conditions with the same substrates yield the 4-sulfenyl regioisomer exclusively. researchgate.net This demonstrates how catalyst selection can steer a reaction towards a desired, specific outcome.

For the direct synthesis of 4-chloromethyl oxazoles, a highly regioselective process has been developed using phosphorus oxychloride (POCl₃) on 1,3-oxazole N-oxide/HCl salts. researchgate.net This method's high selectivity is attributed to the specific interactions under acidic conditions, preventing the ring-opening side reactions that occur with the free N-oxides. researchgate.net

Emerging catalytic methods also include visible-light photocatalysis, which offers a sustainable and powerful tool for organic synthesis. irjmets.com This technique has been used for the regioselective synthesis of thiazolo[3,2-b] irjmets.comnih.govorganic-chemistry.orgtriazoles, and its principles could be applied to oxazole synthesis to achieve unique reaction pathways under mild conditions. researchgate.net

Advanced Computational Tools for Predictive Synthesis and Reactivity Design

The integration of computational chemistry is accelerating the design and discovery of new synthetic routes and molecules. irjmets.com Tools like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are becoming indispensable for predicting molecular properties and reaction outcomes, thereby reducing the need for extensive trial-and-error experimentation. longdom.org

For oxazole systems, DFT calculations have been used to investigate their geometric and electronic structures, providing insights into their reactivity. researchgate.net By mapping the molecular electrostatic potential (MEP), researchers can identify sites susceptible to electrophilic and nucleophilic attack, which is crucial for predicting how a molecule like this compound will react. Such theoretical analyses can elucidate reaction mechanisms and help in designing more efficient syntheses. researchgate.net

Furthermore, in silico design and predictive modeling are being used to identify promising new drug candidates. Researchers have developed predictive QSAR models to screen virtual libraries of oxazole derivatives for specific biological activities, such as antiviral properties. nih.gov This approach allows for the pre-selection of the most promising compounds for synthesis and experimental testing. nih.gov Similarly, molecular docking simulations can predict how oxazole-based molecules will bind to biological targets, guiding the design of new therapeutic agents. jcchems.comnih.gov These computational methods empower chemists to design syntheses with greater precision and to prioritize molecules with the highest potential for desired applications. longdom.orgrsc.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing, including enhanced safety, efficiency, scalability, and product purity. researchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like oxazoles.

A fully automated, multipurpose mesofluidic flow reactor has been successfully developed for the synthesis of 4,5-disubstituted oxazoles. irjmets.com This system uses columns of solid-supported reagents to facilitate reactions like intramolecular cyclizations, enabling the rapid, on-demand production of oxazoles in high yields and purities. irjmets.com The modular nature of flow reactors allows for easy integration of different steps and rapid screening of reaction parameters, significantly shortening development cycle times. irjmets.com

The benefits of this approach are numerous. Hazardous or unstable intermediates can be generated and consumed in situ within the reactor, minimizing risk. Precise control over temperature, pressure, and residence time leads to better reaction control and higher yields. researchgate.net Compared to batch methods, continuous flow synthesis often requires fewer solvents, produces less waste, and can be scaled up more easily by simply running the system for longer. researchgate.net The integration of such automated platforms represents a paradigm shift in chemical synthesis, moving towards more efficient and on-demand manufacturing of valuable compounds like this compound.

Discovery of Unprecedented Chemical Transformations and Derivatizations

The this compound scaffold is a versatile starting point for creating more complex and potentially bioactive molecules. The chloromethyl group is a highly reactive handle, enabling a wide range of chemical transformations and derivatizations. ontosight.ai

The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. For instance, reactions with amines can be used to build larger structures; 4-chloro-5-piperidino-3-trichloromethylisothiazole has been synthesized by reacting its precursor with piperidine. researchgate.net The chloromethyl group on an oxazole ring can be used to synthesize pyrazole-oxazole derivatives by reacting it with an oxime in the presence of a base. ijpsonline.com

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for derivatization. Using a sequence of regiocontrolled halogenation and coupling reactions, variously substituted oxazoles can be synthesized. researchgate.net For example, Stille or Suzuki coupling reactions can be performed selectively at the 4-position of a 2-chlorooxazole, followed by a subsequent coupling at the 2-position to build complex biaryl structures. researchgate.net

Furthermore, the oxazole ring itself can participate in transformations leading to fused heterocyclic systems. For example, some oxazole derivatives can be cyclized to form bicyclic thiazole–imidazole (B134444) ring systems or fused benzoxazole (B165842) derivatives. ekb.eg The discovery of such novel transformations expands the chemical space accessible from the this compound core, paving the way for the creation of new molecular entities with unique properties. researchgate.netrsc.org

Q & A

Q. What are the common synthetic routes for 4-Chloromethyl-2-(3-thienyl)oxazole, and how are reaction conditions optimized?

- Methodological Answer : A key approach involves cyclization reactions using chloromethyl precursors and thienyl-substituted intermediates. For example, chlorination of methyl groups in oxazole derivatives (e.g., using PCl₅ or SOCl₂) is critical. Green methods, such as microwave-assisted synthesis or ionic liquid solvents, can improve yields (e.g., 65% yield in DMSO reflux conditions) while reducing hazardous byproducts . Optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or acetonitrile) enhances regioselectivity .

Q. Which characterization techniques are essential for verifying the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and thienyl substituents (distinct aromatic proton patterns). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₈H₆ClNOS, exact mass 205.98 g/mol). Infrared (IR) spectroscopy identifies C-Cl stretches (~650 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile building block for bioactive molecules. Its chloromethyl group enables nucleophilic substitutions to create thioether or amine-linked derivatives, which are screened for antimicrobial or anticancer activity. For instance, coupling with benzamide or triazole moieties enhances target binding in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers address low yields in the chlorination step during synthesis?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-chlorination or ring degradation). Strategies include:

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability. Solutions include:

Q. What strategies improve regioselectivity in heterocyclic substitutions involving the thienyl group?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Techniques include:

- Directing Groups : Installing temporary substituents (e.g., nitro or methoxy) to guide electrophilic attack.

- Metal Catalysis : Pd-catalyzed C-H activation for selective functionalization at the 3-position of the thienyl ring.

- Computational Modeling : DFT calculations to predict reactive sites based on frontier molecular orbitals .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and use recyclable catalysts (e.g., Fe₃O₄ nanoparticles). Continuous flow systems reduce waste and energy consumption. Lifecycle assessment (LCA) tools quantify environmental impact reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.